3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine
CAS No.:
Cat. No.: VC17442855
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine -](/images/structure/VC17442855.png)
Specification
Molecular Formula | C8H8BrN3 |
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Molecular Weight | 226.07 g/mol |
IUPAC Name | 3-bromo-2,6-dimethylimidazo[1,2-b]pyridazine |
Standard InChI | InChI=1S/C8H8BrN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3 |
Standard InChI Key | KZCBOJKPBGYSTE-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN2C(=NC(=C2Br)C)C=C1 |
Introduction
3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, which is significant in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 3-position and two methyl groups at the 2- and 6-positions, contributing to its chemical reactivity and potential applications in drug development.
Chemical Reactions
This compound participates in various chemical reactions typical for halogenated heterocycles, such as palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl or alkyl groups onto the imidazo core, enhancing its reactivity and biological activity.
Biological Activities and Potential Applications
3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine exhibits significant biological activity, interacting with various enzymes and biological targets. Its potential applications include antimicrobial and anticancer activities, as derivatives of imidazo[1,2-b]pyridazines have shown activity against pathogens and cancer cell lines.
Interaction with Biological Targets
The presence of the bromine atom enhances lipophilicity and alters electronic properties, influencing binding affinity towards biological targets. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
Analytical Techniques for Characterization
The molecular structure and purity of 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine can be confirmed through various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into molecular connectivity.
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Mass Spectrometry (MS): Offers information on molecular weight and purity.
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Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis): Useful for analyzing functional groups and electronic transitions within the molecule.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine | C₈H₈BrN₃ | Bromination at the 3-position, two methyl groups at the 2- and 6-positions. |
2-Methylimidazo[1,2-a]pyridine | Lacks bromination; widely studied for mutagenicity. | |
3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine | Contains a methoxy group; different biological profile. | |
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Carboxamide group alters reactivity; potential for different applications. |
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